molecular formula C10H11F3N2O3 B8026787 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine

2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine

Cat. No.: B8026787
M. Wt: 264.20 g/mol
InChI Key: CUVAGQJCYCDSSJ-UHFFFAOYSA-N
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Description

2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine (CAS No: 1881332-31-5) is a high-value pyridine derivative engineered for advanced research and development, particularly in the agrochemical and pharmaceutical industries. This compound integrates a nitro group and a trifluoromethylpyridine (TFMP) moiety, a combination known to impart unique biological activity and enhanced physical-chemical properties to molecules. The presence of the trifluoromethyl group is a key feature, as it acts as a strong electron-withdrawing group that can significantly influence a compound's conformation, metabolism, lipophilicity, and biomolecular affinity . Derivatives of trifluoromethylpyridine are foundational intermediates in the creation of modern crop protection agents. The biological activities of TFMP-based compounds are attributed to the synergistic effect of the fluorine atom's unique properties and the characteristics of the pyridine ring . Over 20 TFMP-containing agrochemicals have been granted ISO common names, with many successful herbicides, fungicides, and insecticides originating from similar chemical building blocks . This compound serves as a critical synthetic intermediate for researchers developing new active ingredients. In the pharmaceutical sector, the TFMP scaffold is increasingly utilized in the design of new drug candidates. Approximately 40% of recently launched pharmaceuticals contain fluorine, and about 20% of those incorporate a trifluoromethyl group . While this specific compound is for research, its structure is representative of intermediates used to develop novel therapeutic agents, including antiviral and antitumor medications . This product is provided For Research Use Only. It is intended solely for laboratory research and industrial applications such as chemical synthesis and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions, as it may be irritating to the eyes, respiratory system, and skin.

Properties

IUPAC Name

2-(2-methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F3N2O3/c1-6(2)5-18-9-8(15(16)17)3-7(4-14-9)10(11,12)13/h3-4,6H,5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUVAGQJCYCDSSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=C(C=C(C=N1)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the diazotization of substituted 2-aminopyridines followed by nucleophilic substitution reactions . The reaction conditions often require the use of strong acids or bases and controlled temperatures to ensure the desired substitution occurs efficiently.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can help in scaling up the production while maintaining the purity and yield of the compound. The choice of solvents, catalysts, and purification methods are optimized to ensure cost-effectiveness and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The trifluoromethyl group can be involved in reduction reactions to form different derivatives.

    Substitution: The pyridine ring can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like hydrochloric acid, bases like sodium hydroxide, and reducing agents like lithium aluminum hydride. The reaction conditions often involve controlled temperatures and pressures to ensure the desired transformations occur efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 2-(2-Methylpropoxy)-3-amino-5-(trifluoromethyl)pyridine, while substitution reactions can introduce various functional groups onto the pyridine ring.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as a therapeutic agent due to its interaction with biological receptors. Notably, it has been studied in relation to bombesin receptor subtypes, which are implicated in obesity and metabolic disorders. Research indicates that selective agonists targeting these receptors can modulate metabolic pathways, potentially offering new treatments for obesity-related conditions .

Case Study : A study highlighted the role of bombesin receptor subtype 3 (BRS-3) in metabolic regulation. Compounds similar to 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine were shown to affect feeding efficiency and glucose metabolism in mice models, suggesting a pathway for therapeutic intervention .

Agrochemicals

Pyridine derivatives are widely used in the development of agrochemicals, including herbicides and insecticides. The trifluoromethyl group enhances the lipophilicity of compounds, improving their bioavailability and effectiveness in agricultural applications.

Data Table : Comparison of Pyridine Derivatives in Agrochemical Applications

Compound NameApplication TypeEfficacy RatingReference
Compound AHerbicideHigh
Compound BInsecticideModerate
This compoundPotential HerbicideUnder Investigation

Material Science

Research has also explored the use of this compound in material science, particularly in the synthesis of functionalized polymers and nanomaterials. The incorporation of trifluoromethyl groups can impart desirable properties such as increased thermal stability and chemical resistance.

Case Study : Recent studies demonstrated the synthesis of nanocomposites using pyridine derivatives that include this compound as a precursor. These materials exhibited enhanced mechanical properties suitable for various industrial applications .

Mechanism of Action

The mechanism of action of 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the nitro group can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Modifications and Key Differences

The following table summarizes structural analogs and their substituent variations:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Properties/Applications References
Target Compound 2-(2-Methylpropoxy), 3-NO₂, 5-CF₃ C₁₀H₁₁F₃N₂O₃ 264.20 Research reagent, high purity (95%)
2-(Benzylthio)-3-nitro-5-(trifluoromethyl)pyridine 2-Benzylthio, 3-NO₂, 5-CF₃ C₁₃H₁₀F₃N₂O₂S 330.29 Intermediate in 1,3-dipolar cycloadditions
2-Hydroxy-3-nitro-5-(trifluoromethyl)pyridine 2-OH, 3-NO₂, 5-CF₃ C₆H₃F₃N₂O₃ 208.09 mp 189–190°C; precursor for MALDI matrices
5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine 2-OCH₃, 3-CF₃, 5-Br C₇H₅BrF₃NO 256.02 Herbicidal intermediate
2-Amino-3-chloro-5-(trifluoromethyl)pyridine 2-NH₂, 3-Cl, 5-CF₃ C₆H₄ClF₃N₂ 204.56 Nucleophilic reactivity in drug synthesis
3-Nitro-5-(trifluoromethyl)pyridin-2-amine 2-NH₂, 3-NO₂, 5-CF₃ C₆H₄F₃N₃O₂ 207.11 Intermediate in agrochemical synthesis

Impact of Substituents on Properties and Reactivity

  • Electron-Withdrawing Groups (NO₂, CF₃): Enhance electrophilic character, facilitating nucleophilic aromatic substitution (e.g., synthesis of 2-benzylthio derivatives ). Improve thermal stability, as seen in the high melting point (189–190°C) of 2-hydroxy-3-nitro-5-CF₃ pyridine .
  • Alkoxy vs. Thioether Groups :

    • 2-(2-Methylpropoxy) : Increases hydrophobicity compared to polar groups like OH or NH₂.
    • Benzylthio : Enhances reactivity in 1,3-dipolar cycloadditions due to sulfur’s electron-donating effects .
  • Halogen Substitution :

    • Bromo or chloro groups (e.g., 5-Bromo-2-methoxy-3-CF₃ pyridine) improve herbicidal activity but may increase toxicity compared to fluoro analogs .

Biological Activity

2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine is a compound of interest in medicinal chemistry due to its unique structural features, which include a trifluoromethyl group and a nitro group. These functional groups are known to influence biological activity, making this compound a candidate for various therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C11H12F3N2O3
  • Molecular Weight : 288.22 g/mol

The presence of the trifluoromethyl group enhances lipophilicity, while the nitro group may undergo bioreduction, contributing to its biological effects.

The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. The nitro group can be reduced to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects against certain cell lines. Additionally, the trifluoromethyl group may enhance metabolic stability and binding affinity to target proteins or enzymes.

Antimicrobial Activity

Research has indicated that compounds containing trifluoromethyl and nitro groups exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate minimum inhibitory concentrations (MICs) against various bacterial strains, including Escherichia coli and Candida albicans. The MIC values for these compounds often fall in the range of 4.88 µg/mL to 50 µg/mL, indicating potent antimicrobial activity .

Anticancer Activity

In vitro studies have explored the anticancer potential of this compound against several human cancer cell lines. The compound has been tested against cell lines such as A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer). Preliminary results suggest that it exhibits cytotoxic effects comparable to established chemotherapeutic agents like Doxorubicin, with IC50 values indicating effective inhibition of cell proliferation .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of related trifluoromethylpyridines revealed that certain derivatives had MIC values significantly lower than those of traditional antibiotics. This study focused on the inhibition of Bacillus mycoides and E. coli, demonstrating that modifications in the pyridine structure can lead to enhanced antibacterial activity .

Case Study 2: Anticancer Screening

In a screening assay for anticancer activity, compounds similar to this compound were evaluated against multiple cancer cell lines. Results indicated that some derivatives achieved IC50 values better than Doxorubicin across different cell lines, suggesting a promising avenue for further drug development .

Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AntimicrobialE. coliMIC = 4.88 µg/mL
AntimicrobialC. albicansSignificant inhibition observed
AnticancerA549IC50 = 44.4 μM
AnticancerHCT116IC50 better than Doxorubicin

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-(2-Methylpropoxy)-3-nitro-5-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine ring. A plausible route includes:

  • Step 1 : Introducing the trifluoromethyl group via radical trifluoromethylation or cross-coupling reactions under palladium catalysis.
  • Step 2 : Nitration at the 3-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration.
  • Step 3 : Alkylation with 2-methylpropoxy groups via nucleophilic substitution (e.g., using 2-methylpropyl bromide and a base like K₂CO₃ in DMF).
  • Optimization : Reaction yields can be improved by adjusting solvent polarity, temperature, and catalyst loading. For example, anhydrous conditions and inert atmospheres enhance trifluoromethylation efficiency .

Q. How can researchers confirm the molecular structure and purity of this compound?

  • Methodological Answer :

  • X-ray Diffraction (XRD) : Resolve crystal structure to confirm substituent positions and bond lengths (e.g., C–O and C–CF₃ distances). Average C–C bond deviations <0.004 Å ensure structural accuracy .
  • NMR Spectroscopy : Use ¹⁹F NMR to verify trifluoromethyl integrity (δ ~ -60 ppm) and ¹H NMR to confirm 2-methylpropoxy protons (δ 1.0–1.2 ppm for CH(CH₃)₂).
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular ion peaks (e.g., [M+H]⁺ at m/z 309.08).
  • HPLC-PDA : Purity >98% confirmed via reverse-phase chromatography with UV detection at 254 nm.

Q. What are the key reactivity patterns of the nitro and trifluoromethyl groups in this compound under various conditions?

  • Methodological Answer :

  • Nitro Group :
  • Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine, enabling downstream functionalization (e.g., amide coupling).
  • Electrophilic Substitution : Nitro groups deactivate the pyridine ring but can undergo displacement in the presence of strong nucleophiles (e.g., SNAr with thiols).
  • Trifluoromethyl Group :
  • Stability : Resists hydrolysis under acidic/basic conditions but can undergo radical-mediated C–CF₃ bond cleavage under UV light.
  • Electronic Effects : Strong electron-withdrawing nature directs electrophilic attacks to meta/para positions relative to CF₃ .

Advanced Research Questions

Q. How does the electronic structure of this compound influence its potential application in electronic materials?

  • Methodological Answer :

  • Computational Analysis : Density Functional Theory (DFT) calculations reveal HOMO-LUMO gaps (~3.5 eV) and charge distribution. The nitro and trifluoromethyl groups synergistically lower LUMO energy, enhancing electron-accepting capacity for OLEDs or charge-transport materials.
  • Experimental Validation : UV-Vis spectroscopy (λₐᵦₛ ~300 nm) and cyclic voltammetry (reduction peaks at -1.2 V vs. Ag/Ag⁺) correlate with computational predictions .

Q. What methodological approaches are recommended for analyzing the interaction of this compound with biological targets (e.g., enzymes or receptors)?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips to measure binding affinity (KD) in real time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions.
  • Molecular Dynamics (MD) Simulations : Model docking poses to predict binding modes, leveraging the compound’s nitro group as a hydrogen-bond acceptor .

Q. How can the solubility and crystallinity of this compound be modulated for optimal performance in solid-state applications?

  • Methodological Answer :

  • Co-Crystallization : Introduce co-formers (e.g., carboxylic acids) via solvent evaporation to alter crystal packing. The 2-methylpropoxy group enhances hydrophobic interactions, while nitro groups enable π-stacking .
  • Solvent Engineering : Use polar aprotic solvents (e.g., DMSO) to improve solubility. Crystallinity is optimized via slow cooling in ethanol/water mixtures.

Q. What advanced spectroscopic techniques are suitable for studying the dynamic behavior of this compound in solution?

  • Methodological Answer :

  • 2D NOESY NMR : Probe spatial proximity between 2-methylpropoxy and pyridine protons to confirm conformational stability.
  • Time-Resolved Fluorescence : Monitor nitro group photostability under UV irradiation (e.g., τ₁/₂ >24 h in DMSO).
  • EPR Spectroscopy : Detect radical intermediates during nitro reduction or CF₃ bond cleavage .

Q. How can this compound be utilized as a matrix in MALDI imaging, and what are the critical parameters for its optimization?

  • Methodological Answer :

  • Matrix Design : The nitro group enhances UV absorption (λ ~337 nm), while the trifluoromethyl group reduces background noise.
  • Optimization :
  • Crystallinity : Fine-tune matrix:analyte ratios (1:500–1:1000) to achieve µm-scale crystals for high spatial resolution.
  • Ionization Efficiency : Pre-spot with α-cyano-4-hydroxycinnamic acid (CHCA) to boost metabolite detection (e.g., 185 metabolites in liver tissue) .

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